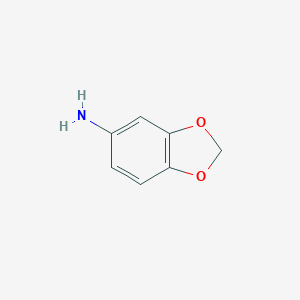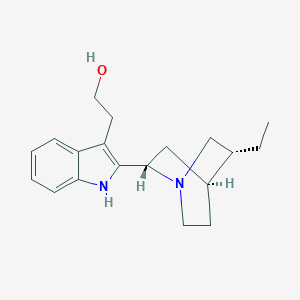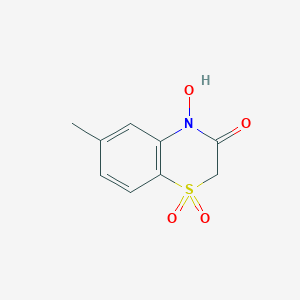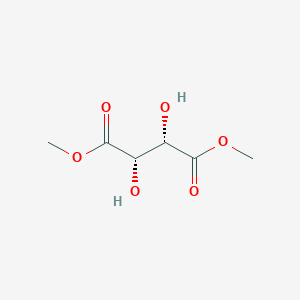
(1S,2R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-methoxy-1,2,4a,6a,6b,9,9,12a-octamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-methoxy-1,2,4a,6a,6b,9,9,12a-octamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene is a triterpenoid compound with the chemical formula C31H52O and a molecular weight of 440.74398 g/mol . It belongs to the class of organic compounds known as triterpenoids, which are terpene molecules containing six isoprene units. This compound is known for its various biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-methoxy-1,2,4a,6a,6b,9,9,12a-octamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene can be achieved through various synthetic routes. One common method involves the methylation of ursolic acid derivatives. The reaction typically requires the use of methanol as a methylating agent and a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods
Industrial production of this compound often involves the extraction of natural sources followed by chemical modification. For instance, triterpenoids can be isolated from plants like Ficus pandurata and then subjected to methylation reactions to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-methoxy-1,2,4a,6a,6b,9,9,12a-octamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the methoxy group, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methanol and a strong acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted triterpenoids.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other triterpenoids.
Biology: Investigated for its anti-inflammatory and antioxidant properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and viral infections.
Industry: Used in the formulation of cosmetics and skincare products due to its antioxidant properties.
Mécanisme D'action
The mechanism of action of (1S,2R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-methoxy-1,2,4a,6a,6b,9,9,12a-octamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene involves its interaction with various molecular targets and pathways. It has been shown to bind to cannabinoid and opioid receptors, exhibiting significant affinity towards the CB2 receptor. This interaction leads to the modulation of various signaling pathways, resulting in its anti-inflammatory and analgesic effects .
Comparaison Avec Des Composés Similaires
(1S,2R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-methoxy-1,2,4a,6a,6b,9,9,12a-octamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene can be compared with other similar triterpenoids such as:
Ursolic acid: Known for its anti-inflammatory and anticancer properties.
Oleanolic acid: Exhibits hepatoprotective and anti-inflammatory effects.
Betulinic acid: Investigated for its anticancer and antiviral activities.
These compounds share similar structural features but differ in their specific biological activities and therapeutic potentials.
Propriétés
Numéro CAS |
14021-28-4 |
|---|---|
Formule moléculaire |
C31H52O |
Poids moléculaire |
440.7 g/mol |
Nom IUPAC |
(1S,2R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-methoxy-1,2,4a,6a,6b,9,9,12a-octamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene |
InChI |
InChI=1S/C31H52O/c1-20-12-15-28(5)18-19-30(7)22(26(28)21(20)2)10-11-24-29(6)16-14-25(32-9)27(3,4)23(29)13-17-31(24,30)8/h10,20-21,23-26H,11-19H2,1-9H3/t20-,21+,23+,24-,25+,26+,28-,29+,30-,31-/m1/s1 |
Clé InChI |
LSPRUOJZIMBOTO-NVRFGEMYSA-N |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC)C)C)C2C1C)C)C |
SMILES isomérique |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC)C)C)[C@@H]2[C@H]1C)C)C |
SMILES canonique |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC)C)C)C2C1C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















